Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-
Description
Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- (CAS No. 651749-07-4) is a fluorinated aromatic compound featuring a benzoic acid backbone conjugated with an imidazolidinone ring substituted with a 3,5-difluorophenyl group. Its molecular formula is C₁₆H₁₂F₂N₂O₃, with a molecular weight of 318.27 g/mol and a computed XLogP (lipophilicity index) of 2.4, suggesting moderate hydrophobicity . Key identifiers include:
- PubChem CID: 10064450
- InChIKey: BZQSFVXENHPGGY-UHFFFAOYSA-N
The compound’s structure combines electron-withdrawing fluorine atoms at the 3,5-positions of the phenyl ring, which may influence electronic properties, solubility, and biological interactions.
Properties
CAS No. |
651749-07-4 |
|---|---|
Molecular Formula |
C16H12F2N2O3 |
Molecular Weight |
318.27 g/mol |
IUPAC Name |
3-[3-(3,5-difluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H12F2N2O3/c17-11-7-12(18)9-14(8-11)20-5-4-19(16(20)23)13-3-1-2-10(6-13)15(21)22/h1-3,6-9H,4-5H2,(H,21,22) |
InChI Key |
BZQSFVXENHPGGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Reaction of Diamines with Carbonyl Compounds
Imidazolidinones are typically synthesized by reacting 1,2-diamines (e.g., ethylenediamine) with carbonyl compounds (e.g., glyoxal or ketones). For this compound, the 3,5-difluorophenyl group may be introduced during or after cyclization.
Example Reaction :
$$ \text{3,5-Difluorophenylamine} + \text{Carbonyl Compound} \rightarrow \text{Imidazolidinone Intermediate} $$
Conditions :
Functionalization of the Imidazolidinone Ring
Post-cyclization, the ring is functionalized to introduce the benzoic acid moiety. This step often involves nucleophilic substitution or coupling reactions.
Key Steps :
- Halogenation : Introducing a leaving group (e.g., bromine) at the imidazolidinone nitrogen.
- Cross-Coupling : Suzuki-Miyaura or Ullmann reactions to attach the benzoic acid group.
The 3,5-difluorophenyl group enhances lipophilicity and electronic properties. Its introduction can occur via:
Electrophilic Aromatic Substitution
Fluorination of a phenyl group using fluorinating agents (e.g., Selectfluor™).
Example :
$$ \text{Phenyl-Imidazolidinone} + \text{F}_2 \text{-Source} \rightarrow \text{3,5-Difluorophenyl-Imidazolidinone} $$
Conditions :
- Reagents : Selectfluor™, KF/18-crown-6.
- Solvent : Acetonitrile or DCM.
Suzuki-Miyaura Coupling
Aryl boronic acids react with halogenated intermediates to form the 3,5-difluorophenyl group.
Reaction :
$$ \text{Ar-Br} + \text{Boronic Acid} \xrightarrow{\text{Pd Catalyst}} \text{Ar-Ar'} $$
Conditions :
Industrial-Scale Production Optimization
For large-scale synthesis, continuous flow reactors and automated systems are employed to enhance efficiency.
Challenges and Innovations
- Scalability : Grignard reactions are exothermic and require precise temperature control.
- Purity : Crystallization with HCl or NaOH improves product purity.
- Catalyst Cost : Pd-based catalysts in Suzuki reactions necessitate recovery strategies for industrial viability.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Grignard Carboxylation | High yield, scalable | Exothermic, requires dry conditions |
| Suzuki Coupling | Functional group flexibility | Pd catalyst cost, moderate yields |
| Imidazolidinone Cyclization | Simple, cost-effective | Limited functionalization options |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 3-[3-(3,5-difluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid with analogs differing in fluorine substitution patterns (Table 1). Data for analogs are derived from structural analogs listed in .
Table 1: Structural and Physicochemical Comparison of Fluorinated Analogs
*Note: XLogP values for analogs are estimated based on substitution patterns and comparative analysis .
Structural and Electronic Effects
- 3,5-Difluoro Substituent: The symmetrical 3,5-difluoro substitution creates a para-difluorinated phenyl ring.
- 3,4-Difluoro Analog (CAS 651749-06-3) : Adjacent fluorine atoms introduce steric hindrance and electronic effects that may alter binding affinity in enzyme targets compared to the 3,5-isomer.
- Mono-Fluoro Analogs (e.g., 2-fluoro, 4-fluoro): Reduced fluorine count decreases overall electronegativity, which could diminish target-binding interactions but improve aqueous solubility .
Research Considerations
- Data Gaps : Experimental validation of computed properties (e.g., LogP, solubility) and bioactivity is critical.
- Synthetic Accessibility : Fluorination patterns influence synthetic routes; 3,5-difluoro derivatives may require regioselective methods to avoid isomer formation.
Further comparative studies are warranted to validate these hypotheses.
Biological Activity
Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- (commonly referred to as compound CID 10064450) is a synthetic derivative of benzoic acid that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- is with a molecular weight of approximately 318.28 g/mol. Its structure comprises a benzoic acid moiety linked to an imidazolidinone derivative, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.28 g/mol |
| CAS Number | Not specified |
| Physical State | Solid |
| Melting Point | Not specified |
Insecticidal Activity
A notable area of research involves the insecticidal properties of benzoic acid derivatives. The compound's structural similarities to known insecticides indicate it may possess larvicidal activity against vectors like Aedes aegypti, which is responsible for transmitting diseases such as dengue and Zika virus. Studies on related compounds have shown promising results in inhibiting larval development without significant mammalian toxicity.
Case Study: Larvicidal Activity Against Aedes aegypti
In a comparative study, several compounds were assessed for their larvicidal efficacy. The compound 3,4-(methylenedioxy) cinnamic acid exhibited an LC50 value of 28.9 μM against Aedes aegypti, while demonstrating low toxicity to human cells at concentrations up to 5200 μM . Although direct data on Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- is not available, its structural features suggest it could yield similar results.
Cytotoxicity Studies
Cytotoxicity assessments are crucial in evaluating the safety profile of new compounds. Related studies have shown that certain benzoic acid derivatives exhibit low cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations . This trend may extend to Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- but requires further investigation.
The precise mechanisms through which Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- exerts its biological effects remain largely uncharacterized. However, it is hypothesized that the imidazolidinone moiety may interact with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
